

PD173955 in vitro kinase assay results

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Compound of Interest		
Compound Name:	PD173955	
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An In-Depth Technical Guide on the In Vitro Kinase Assay Results of PD173955

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD173955 is a potent, orally active small molecule inhibitor belonging to the pyrido[2,3-d]pyrimidine class of compounds. It has been extensively studied for its inhibitory activity against several protein tyrosine kinases, playing a crucial role in anticancer research and drug development. This technical guide provides a comprehensive overview of the in vitro kinase assay results for **PD173955**, including detailed experimental protocols and a summary of its inhibitory potency against key kinase targets. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of oncology, signal transduction, and medicinal chemistry.

Quantitative Kinase Inhibition Data

The inhibitory activity of **PD173955** has been quantified against a panel of protein kinases using various in vitro assay formats. The half-maximal inhibitory concentration (IC50) values, a standard measure of inhibitor potency, are summarized in the table below. These values highlight the selectivity profile of **PD173955**.



Kinase Target	IC50 (nM)	Assay Type	Reference(s)
Bcr-Abl	1-2	Kinase Inhibition Assay	[1][2]
Bcr-Abl	2-35	Cell Growth Assay	[1][2]
Src	~22	Kinase Inhibition Assay	[3][4]
Yes	~22	Kinase Inhibition Assay	[3]
Abl	~22	Kinase Inhibition Assay	[3]
c-Kit (autophosphorylation)	~25	Cellular Assay	[1]
c-Kit (proliferation)	40	Cell Proliferation Assay	[1][2][3]
FGFRα	Less Potent	Not Specified	[3]
InsR	No Activity	Not Specified	[3]
PKC	No Activity	Not Specified	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the in vitro kinase assays used to determine the inhibitory activity of **PD173955** against its primary targets.

Bcr-Abl Kinase Assay (Radiometric)

This protocol describes a method to measure the kinase activity of Bcr-Abl by quantifying the incorporation of radiolabeled phosphate into a substrate.

• Immunoprecipitation of Bcr-Abl:

Foundational & Exploratory



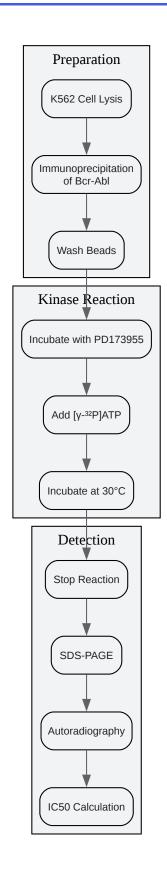


- Bcr-Abl complexed with SHIP2 is immunoprecipitated from cell lysates of K562 cells,
 which are maintained in log-phase culture conditions.[2][3]
- The complexes are collected on protein A-Sepharose beads.[2][3]
- The beads are washed three times with lysis buffer and then twice with Abl kinase buffer (50 mM Tris pH 8.0, 10 mM MgCl₂, 1 mM DTT, 2 mM p-nitrophenylphosphate, and 2 μM ATP).[2][3]

Kinase Reaction:

- The kinase assays are performed with the immunoprecipitated Bcr-Abl complexes in the presence of varying concentrations of PD173955 or DMSO (vehicle control).[2][3]
- The reaction is initiated by the addition of 10 μ M [y-32P]ATP.[2][3]
- The reaction mixture is incubated for 15–60 minutes at 30°C.[2][3]
- · Detection and Analysis:
 - The reaction is terminated by adding SDS-PAGE sample buffer and heating at 100°C for 10 minutes.[2][3]
 - The proteins are separated by 7.5% SDS-polyacrylamide gel electrophoresis.[2][3]
 - The gel is dried, and the phosphorylation of substrates is visualized by autoradiography.[2]
 [3]
 - The intensity of the phosphorylated bands is quantified to determine the extent of inhibition and calculate the IC50 value.





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Bcr-Abl Radiometric Kinase Assay Workflow.

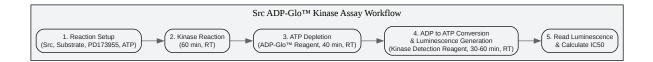


Src Kinase Assay (Non-Radiometric - ADP-Glo™)

This protocol outlines a luminescent-based assay to measure Src kinase activity by quantifying the amount of ADP produced in the kinase reaction.

- Reaction Setup:
 - In a 384-well plate, add the Src kinase, a suitable peptide substrate (e.g., KVEKIGEGTYGVVYK), and varying concentrations of PD173955 in the appropriate kinase buffer.[5][6]
 - The reaction is initiated by the addition of ATP.[5][6]
- Kinase Reaction and ATP Depletion:
 - The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.[5][6]
 - Following the incubation, ADP-Glo™ Reagent is added to each well to deplete the remaining ATP. This step is incubated for 40 minutes at room temperature.[5][6]
- ADP to ATP Conversion and Luminescence Detection:
 - Kinase Detection Reagent is then added to each well. This reagent converts the ADP generated during the kinase reaction into ATP.[5][6]
 - The plate is incubated for 30-60 minutes at room temperature to allow the newly synthesized ATP to be used in a luciferase/luciferin reaction, which produces a luminescent signal.[5][6]
 - The luminescence is measured using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus the kinase activity.[5]
 - The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.





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Src Non-Radiometric Kinase Assay Workflow.

c-Kit Autophosphorylation Assay (Cell-Based)

This protocol describes a cell-based method to assess the inhibitory effect of **PD173955** on the autophosphorylation of the c-Kit receptor.

Cell Treatment:

- Cells expressing c-Kit (e.g., M07e cells) are treated with varying concentrations of PD173955 or a vehicle control.[1][3]
- The cells are then stimulated with the c-Kit ligand, stem cell factor (SCF), to induce receptor autophosphorylation.
- Cell Lysis and Protein Quantification:
 - Following stimulation, the cells are washed and lysed to extract cellular proteins.
 - The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

Western Blotting:

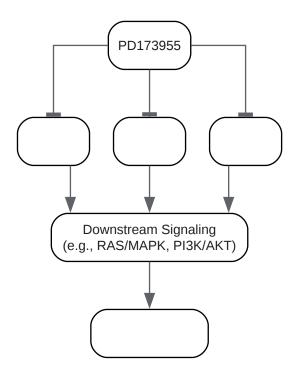
- Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with a primary antibody specific for the phosphorylated form of c-Kit (phospho-c-Kit).



- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The protein bands are visualized using a chemiluminescent substrate.
- To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total c-Kit.
- Analysis:
 - The intensity of the phospho-c-Kit bands is quantified and normalized to the total c-Kit levels.
 - The percentage of inhibition of c-Kit autophosphorylation is calculated for each concentration of PD173955 to determine the IC50 value.

Signaling Pathway Inhibition

PD173955 exerts its cellular effects by inhibiting key signaling pathways that are often dysregulated in cancer. The primary pathways affected are those downstream of Bcr-Abl, Src family kinases, and c-Kit.





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